molecular formula C14H18N2O B4856067 N-cyclopropyl-2-(3,4-dihydro-1(2H)-quinolinyl)acetamide

N-cyclopropyl-2-(3,4-dihydro-1(2H)-quinolinyl)acetamide

Cat. No.: B4856067
M. Wt: 230.31 g/mol
InChI Key: PNDVZOSRSMLQSG-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3,4-dihydro-1(2H)-quinolinyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(3,4-dihydro-1(2H)-quinolinyl)acetamide typically involves the following steps:

    Cyclopropylamine: is reacted with to form .

  • The intermediate N-cyclopropyl-2-chloroacetamide is then reacted with 3,4-dihydroquinoline in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline N-oxides.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as or .

    Reduction: Reagents like or .

    Substitution: Bases such as or .

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-cyclopropyl-2-(3,4-dihydro-1(2H)-quinolinyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in research to understand its interaction with biological targets and its mechanism of action.

    Chemical Biology: It serves as a tool compound to study various biochemical pathways and processes.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3,4-dihydro-1(2H)-quinolinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-cyclopropyl-2-(quinolin-4-yl)acetamide
  • N-cyclopropyl-2-(1,2,3,4-tetrahydroquinolin-4-yl)acetamide
  • N-cyclopropyl-2-(quinolin-3-yl)acetamide

Comparison: N-cyclopropyl-2-(3,4-dihydro-1(2H)-quinolinyl)acetamide is unique due to its specific structural features, such as the presence of the cyclopropyl group and the 3,4-dihydroquinoline moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14(15-12-7-8-12)10-16-9-3-5-11-4-1-2-6-13(11)16/h1-2,4,6,12H,3,5,7-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDVZOSRSMLQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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